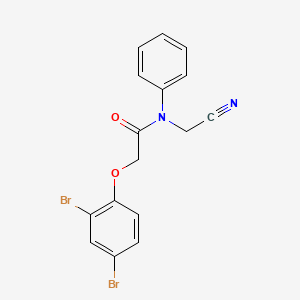

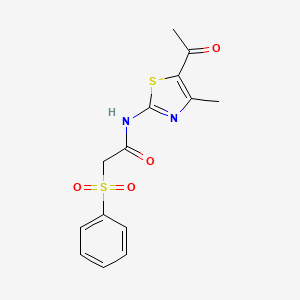

![molecular formula C20H25N5O2 B2488889 3-Methyl-7-[(3-methylphenyl)methyl]-8-(4-methylpiperidin-1-yl)purine-2,6-dione CAS No. 672935-44-3](/img/structure/B2488889.png)

3-Methyl-7-[(3-methylphenyl)methyl]-8-(4-methylpiperidin-1-yl)purine-2,6-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of purine-2,6-dione derivatives typically involves multi-step chemical reactions, starting from basic purine structures and incorporating various functional groups through substitutions, alkylation, or condensation reactions. For instance, a study by Mo et al. (2015) on similar compounds reported the synthesis of 3-methyl-3,7-dihydro-purine-2,6-dione derivatives bearing carboxybenzyl and 2-chloro/cyanobenzyl groups at the N-1 and N-7 positions, respectively, as dipeptidyl peptidase IV (DPP-IV) inhibitors, characterized by NMR and ESI MS data (Mo et al., 2015).

Molecular Structure Analysis

The molecular structure of purine derivatives is critical for their biological activity. The core purine scaffold provides a versatile platform for structural modification, allowing for the optimization of binding affinity and selectivity towards biological targets. Structural analysis typically employs techniques such as NMR spectroscopy and X-ray crystallography, offering insights into the arrangement of atoms and the spatial orientation of substituents, which are essential for understanding the compound's interaction with biological molecules.

Chemical Reactions and Properties

Purine-2,6-dione derivatives undergo a variety of chemical reactions, including alkylation, acylation, and nucleophilic substitution, which modify their chemical properties and biological activity. For example, Rahat et al. (1974) discussed the ionization and methylation reactions of purine-6,8-diones, highlighting how substitutions at different positions affect their reactivity and the formation of monoanions and dianions (Rahat et al., 1974).

Scientific Research Applications

Ionisation and Methylation Reactions of Purine Derivatives

Research into purine-6,8-diones, including compounds similar to 3-Methyl-7-[(3-methylphenyl)methyl]-8-(4-methylpiperidin-1-yl)purine-2,6-dione, has provided insights into their ionisation and methylation reactions. These studies categorize purine-6,8-diones based on their substituents, revealing that methylation and protonation behaviors vary significantly across different classes, affecting their reactivity and potential applications in chemical synthesis and drug development (Rahat, Bergmann, & Tamir, 1974).

Serotonin Receptor Affinity and Pharmacological Evaluation

Compounds derived from purine-2,6-dione, structurally related to the target molecule, have been evaluated for their affinity towards serotonin receptors. These studies have identified compounds with potential psychotropic activity, suggesting applications in developing new treatments for psychiatric disorders such as depression and anxiety (Chłoń-Rzepa et al., 2013).

Molecular Interactions of Methylxanthines

Investigations into the molecular interactions of methylxanthines, which share a core structure with the compound of interest, offer insights into their therapeutic potential. These studies explore how modifications to the purine ring, such as methylation, influence biological activity and interaction with biological targets, providing a foundation for the design of novel therapeutic agents (Latosinska et al., 2014).

Analgesic Activity of Purine Derivatives

Research into 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives, structurally similar to 3-Methyl-7-[(3-methylphenyl)methyl]-8-(4-methylpiperidin-1-yl)purine-2,6-dione, has identified significant analgesic and anti-inflammatory properties. These findings suggest potential applications in developing new pain management therapies (Zygmunt et al., 2015).

Mechanism of Action

Target of Action

The primary target of F1614-0029 is the α2δ subunit of the voltage-gated calcium channel (VGCC) . This subunit is a crucial component of the VGCC, which plays a significant role in the transmission of electrical signals in nerve cells.

Mode of Action

F1614-0029 acts as a ligand for the α2δ subunit of the VGCC . It binds to this subunit, inhibiting its function. Notably, F1614-0029 was found to be 23 times more potent than pregabalin, a commonly used drug for treating chronic pain .

Biochemical Pathways

The binding of F1614-0029 to the α2δ subunit of the VGCC leads to a decrease in calcium influx into the nerve cells. This action can reduce the release of pain neurotransmitters, thereby alleviating chronic pain .

Pharmacokinetics

In terms of pharmacokinetics, the minimum effective dose (MED) of F1614-0029 was found to be 10 mg/kg . Moreover, the efficacy of F1614-0029 could persist up to 24 hours post-administration at 30 mg/kg, indicating that F1614-0029 might be a longer-acting drug candidate .

Result of Action

The molecular and cellular effects of F1614-0029’s action include the inhibition of mechanical allodynia in an intermittent cold stress model and a decrease in phase II pain behaviors in a formalin-induced nociception model . These findings suggest that F1614-0029 might have a better safety profile on the central nervous system .

Action Environment

While specific environmental factors influencing F1614-0029’s action, efficacy, and stability are not mentioned in the available literature, it’s generally known that factors such as pH, temperature, and the presence of other molecules can influence the action of drugs

Safety and Hazards

The specific safety and hazard information for 3-Methyl-7-[(3-methylphenyl)methyl]-8-(4-methylpiperidin-1-yl)purine-2,6-dione is not provided in the search results. It’s important to handle all chemicals with appropriate safety precautions, and to refer to Material Safety Data Sheets (MSDS) or similar resources for specific information .

properties

IUPAC Name |

3-methyl-7-[(3-methylphenyl)methyl]-8-(4-methylpiperidin-1-yl)purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N5O2/c1-13-7-9-24(10-8-13)19-21-17-16(18(26)22-20(27)23(17)3)25(19)12-15-6-4-5-14(2)11-15/h4-6,11,13H,7-10,12H2,1-3H3,(H,22,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAKRAGBAISXQIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=NC3=C(N2CC4=CC=CC(=C4)C)C(=O)NC(=O)N3C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-7-(3-methylbenzyl)-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

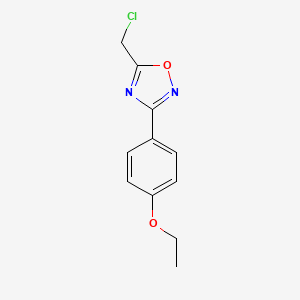

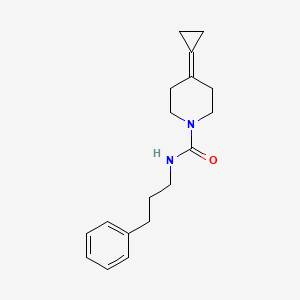

![4-[(Dimethylsulfamoyl)methyl]benzoic acid](/img/structure/B2488808.png)

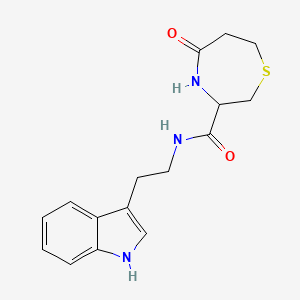

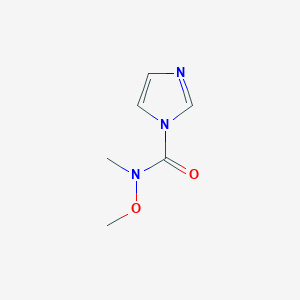

![{[3-(4-Bromothiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}[(6-methylpyridin-2-yl)methyl](prop-2-yn-1-yl)amine](/img/structure/B2488811.png)

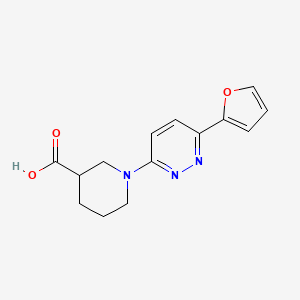

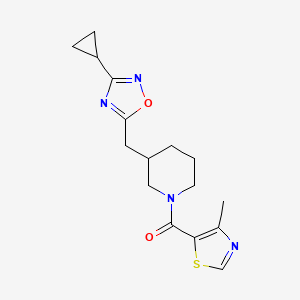

![8-(4-Bromophenyl)-5-[(2,5-dimethylphenyl)methyl]-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2488813.png)

![4-phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]oxane-4-carboxamide](/img/structure/B2488816.png)

![N-[Cyano(cyclohexyl)methyl]-1-(2-methylphenyl)pyrazole-4-carboxamide](/img/structure/B2488817.png)

![N-[2-[[5-(Trifluoromethyl)pyridin-2-yl]sulfanylmethyl]phenyl]prop-2-enamide](/img/structure/B2488822.png)